REACTION_CXSMILES
|
CO[C:3](=[O:25])[C@H:4]([CH2:19][CH2:20][C:21]([O:23]C)=[O:22])[NH:5][C:6](=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C[CH:27]1[CH2:32][CH2:31][CH2:30]CC1(C)C.CC1(CC)CCCCC1.C(C1(CC)CCCCC1)C.N#N.[CH2:56]([NH2:60])[CH2:57][CH2:58][CH3:59]>CO.C1CCCCC1>[CH2:56]([N:60]([CH2:30][CH2:31][CH2:32][CH3:27])[C:3](=[O:25])[C@H:4]([CH2:19][CH2:20][C:21]([OH:23])=[O:22])[NH:5][C:6](=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:57][CH2:58][CH3:59].[CH2:4]([NH2:5])[CH2:19][CH2:20][CH3:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-lauroyl-L-glutamic acid dimethyl ester
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
COC([C@@H](NC(CCCCCCCCCCC)=O)CCC(=O)OC)=O
|
Name
|
mixture
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(CCCC1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCCCC1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1(CCCCC1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are metered in over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
are separated off, with a little n-butylamine, via the temperature-controlled pre-column
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for about 8 hours
|
Duration
|
8 h
|
Type
|
DISTILLATION
|
Details
|
The excess n-butylamine is distilled off, first under normal pressure
|
Type
|
CUSTOM
|
Details
|
in vacuo, and the product is precipitated by addition of acetone
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
comminuted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(C([C@@H](NC(CCCCCCCCCCC)=O)CCC(=O)O)=O)CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |